

# A Comparative Guide to Bismuth-Based Photocatalysts Versus Titanium Dioxide

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## Compound of Interest

Compound Name: *Bismuth sulfate*

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## An Objective Performance Analysis for Researchers and Scientists

Titanium dioxide ( $\text{TiO}_2$ ) has long been the benchmark photocatalyst due to its high stability, low cost, and strong photo-oxidative capabilities.<sup>[1]</sup> However, its wide bandgap (~3.2 eV) restricts its activity primarily to the ultraviolet (UV) portion of the solar spectrum, which accounts for only about 5% of incoming solar energy.<sup>[1]</sup> This limitation has driven research toward developing new photocatalysts that can harness the abundant visible light spectrum. Bismuth-based photocatalysts, such as bismuth oxide ( $\text{Bi}_2\text{O}_3$ ), bismuth vanadate ( $\text{BiVO}_4$ ), and bismuth tungstate ( $\text{Bi}_2\text{WO}_6$ ), have emerged as highly promising alternatives, demonstrating unique electronic structures and excellent photoelectric responses.<sup>[2]</sup>

This guide provides a detailed comparison of the performance of bismuth-based photocatalysts against the traditional standard,  $\text{TiO}_2$ , supported by experimental data and methodological insights.

## Performance Comparison: Degradation of Organic Pollutants

Bismuth-based materials, particularly when combined with  $\text{TiO}_2$  to form heterojunctions, consistently demonstrate superior photocatalytic efficiency under visible or simulated solar light. The synergy between the two materials enhances charge separation and extends the range of light absorption, leading to significantly improved degradation rates for various organic pollutants.<sup>[3][4][5]</sup> For instance, a  $\text{Bi}_2\text{O}_3/\text{TiO}_2$  composite achieved a 99.6% degradation of

Rhodamine B (RhB) in just 60 minutes, a task where pure  $\text{TiO}_2$  and  $\text{Bi}_2\text{O}_3$  performed substantially worse.[4] Similarly, in the degradation of perfluorooctanoic acid (PFOA), bismuth-based catalysts showed almost 100% degradation in 45 minutes, compared to 66% for commercial  $\text{TiO}_2$  (P25) under the same conditions.[6]

Table 1: Comparative Degradation Efficiency of Various Pollutants

Photocatalyst	Pollutant	Light Source	Irradiation Time (min)	Degradation Efficiency (%)	Source
Pure TiO <sub>2</sub>	Rhodamine B (RhB)	Simulated Sunlight	360	26.6	[3]
Pure BiVO <sub>4</sub>	Rhodamine B (RhB)	Simulated Sunlight	360	42.9	[3]
TiO <sub>2</sub> -BiVO <sub>4</sub> (Composite)	Rhodamine B (RhB)	Simulated Sunlight	360	72.1	[3]
Pure TiO <sub>2</sub>	Methyl Orange (MO)	UV Light	Not Specified	42.0	[7]
Bi <sub>2</sub> O <sub>3</sub> @TiO <sub>2</sub> (Composite)	Methyl Orange (MO)	UV Light	Not Specified	98.2	[7]
2.1% Bi <sub>2</sub> O <sub>3</sub> /TiO <sub>2</sub> (Composite)	Rhodamine B (RhB)	Simulated Sunlight	60	99.6	[4]
TiO <sub>2</sub> (P25)	PFOA	UV Light (254 nm)	45	66.1	[6]
Bismuth-based Catalysts	PFOA	UV Light (254 nm)	45	99.9	[6]
Pure TiO <sub>2</sub> Film	Methylene Blue	Visible Light	300	~60	[8]
Pure BiVO <sub>4</sub> Film	Methylene Blue	Visible Light	300	~30	[8]

| TiO<sub>2</sub>/BiVO<sub>4</sub> Layered Film | Methylene Blue | Visible Light | 300 | ~80 ||[8] |

Table 2: Comparison of Reaction Rate Constants (k)

Photocatalyst	Pollutant	Rate Constant (k) h <sup>-1</sup>	Fold Increase vs. TiO <sub>2</sub>	Source
Pure TiO <sub>2</sub>	Rhodamine B (RhB)	0.03654	-	[4]
Pure Bi <sub>2</sub> O <sub>3</sub>	Rhodamine B (RhB)	0.00340	0.09x	[4]

| 2.1% Bi<sub>2</sub>O<sub>3</sub>/TiO<sub>2</sub> | Rhodamine B (RhB) | 0.07729 | 2.1x |[4] |

## Fundamental Mechanisms and Advantages

The photocatalytic process is initiated when a semiconductor absorbs photons with energy equal to or greater than its bandgap, generating electron-hole (e<sup>-</sup>-h<sup>+</sup>) pairs. These charge carriers migrate to the catalyst's surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O<sub>2</sub><sup>-</sup>), which then degrade organic pollutants.[7][9]

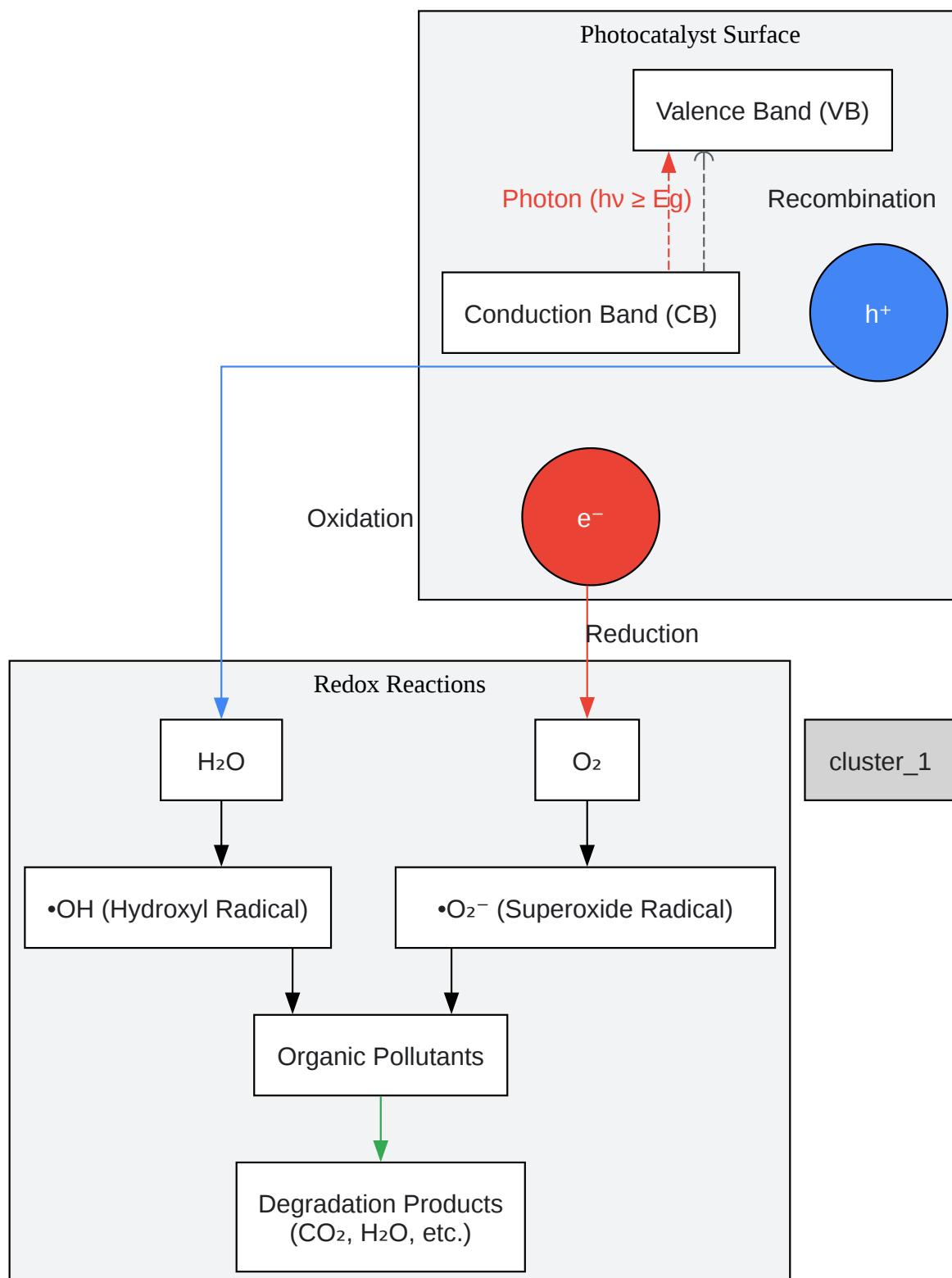
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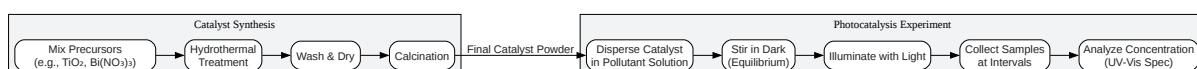
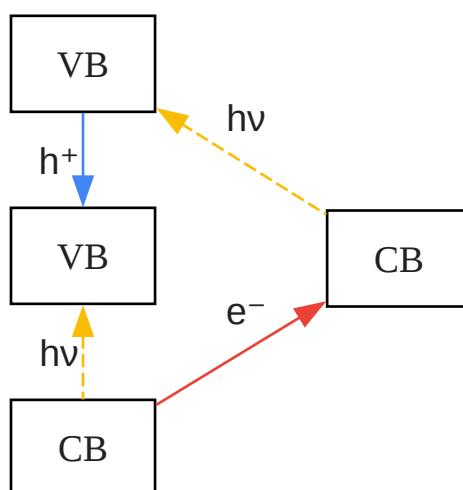
Figure 1: General mechanism of photocatalysis.

### Limitations of $\text{TiO}_2$ :

- Wide Bandgap: Only absorbs UV light, limiting its efficiency under natural sunlight.[1]
- High Recombination Rate: Photogenerated electrons and holes can quickly recombine, reducing the quantum yield of the photocatalytic process.

### Advantages of Bismuth-Based Photocatalysts:

- Narrower Bandgap: Materials like  $\text{Bi}_2\text{O}_3$  (2.0–3.96 eV) and  $\text{BiVO}_4$  (~2.4 eV) can absorb a significant portion of the visible light spectrum.[5][9]
- Heterojunction Formation: When combined with  $\text{TiO}_2$ , bismuth-based materials form heterojunctions (often Type-II). This structure promotes the efficient separation of electrons and holes at the interface, drastically reducing recombination and boosting overall activity.[3][7] The electrons accumulate in the conduction band of  $\text{TiO}_2$  while holes accumulate in the valence band of the bismuth compound, making them more available for redox reactions.



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